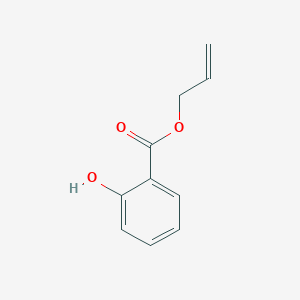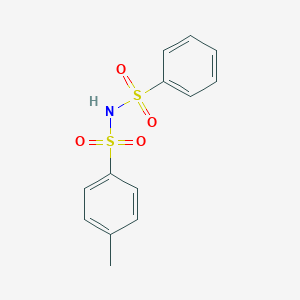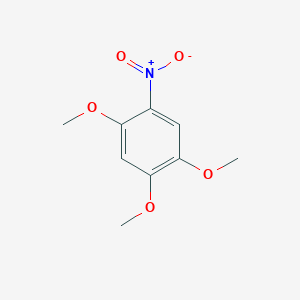
1,2,4-Trimethoxy-5-nitrobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 1,2,4-Trimethoxy-5-nitrobenzene, such as nitrocombretastatins, involves modified Wittig reactions under Boden’s conditions, utilizing potassium carbonate as a base and 18-crown-6 as a phase transfer catalyst. These compounds, synthesized for their potential anticancer properties, highlight the synthetic versatility of nitro-substituted methoxybenzenes (Gerova et al., 2016).
Molecular Structure Analysis
The molecular structure of nitrocombretastatin analogs, closely related to 1,2,4-Trimethoxy-5-nitrobenzene, has been elucidated through single-crystal X-ray diffraction analysis, showcasing the orthorhombic and monoclinic space groups of these compounds. Such detailed structural analysis aids in understanding the molecular geometry and potential interaction sites for further chemical reactions (Gerova et al., 2016).
Chemical Reactions and Properties
1,2,4-Trimethoxy-5-nitrobenzene undergoes various chemical reactions, including reduction and nitration processes, which can be manipulated to produce a wide range of products. For instance, its reduction with zinc and calcium chloride leads to the formation of complex compounds, demonstrating its reactivity and versatility in organic synthesis (Bolker & Kung, 1969).
Wissenschaftliche Forschungsanwendungen
Catalytic Properties
1,2,4-Trimethoxy-5-nitrobenzene, a variant of methoxybenzene derivatives, has been studied for its role in catalytic reactions. For instance, its reactivity with nitric acid in the presence of sulfuric acid shows a zeroth-order kinetic form in nitric acid, indicating a unique electron-transfer mechanism during NO+-catalysis (Main, Moodie, & Schofield, 1982).
Structural Analysis and Synthesis
The structural properties of 1,2,4-Trimethoxy-5-nitrobenzene have been analyzed in various studies. These analyses include X-ray diffraction studies revealing molecular structures and the formation of hydrogen-bonded dimers in the solid state (Fun et al., 1997). Additionally, its key role as an intermediate in the synthesis of anticancer agents has been highlighted, with details on its synthesis and crystal structure (Gerova et al., 2016).
Applications in Analytical Chemistry
1,2,4-Trimethoxy-5-nitrobenzene has been evaluated for its efficiency as a fluorescence quencher of polynuclear aromatic hydrocarbons (PAHs), demonstrating selective quenching properties (Ogasawara, Wang, & McGuffin, 1995).
Reaction Mechanisms and Intermediates
The compound has been involved in studies exploring reaction mechanisms and the formation of intermediates. This includes research on the rearrangement of nitrated hydrocarbons and the formation of various nitro derivatives (Bullen, Ridd, & Sabek, 1953).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,4-trimethoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVFZZZETDRISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trimethoxy-5-nitrobenzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
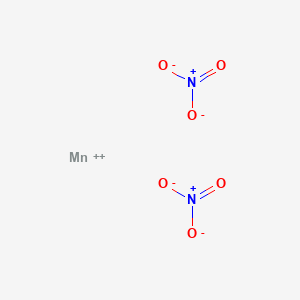
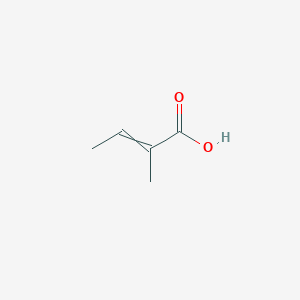
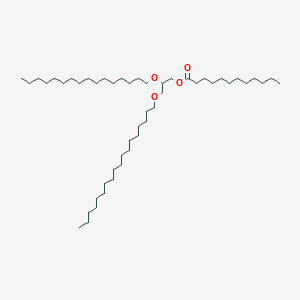

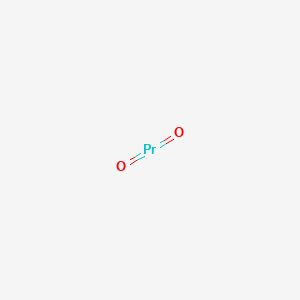

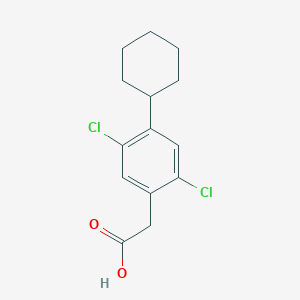
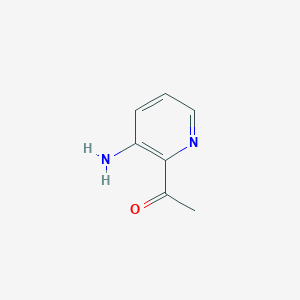
![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)
